molecular formula C12H18N2O2 B12568382 N'-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea CAS No. 189500-72-9

N'-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea

Cat. No.: B12568382
CAS No.: 189500-72-9
M. Wt: 222.28 g/mol
InChI Key: MPUWAWYJXIJYDM-UHFFFAOYSA-N
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Description

N’-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea is a chemical compound with the molecular formula C11H16N2O2 It is known for its unique structure, which includes a hydroxypropan-2-yl group attached to a phenyl ring, and a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea typically involves the reaction of 4-(1-Hydroxypropan-2-yl)aniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of N’-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea can be scaled up by using larger reactors and optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group and the dimethylurea moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(2-Hydroxypropan-2-yl)phenyl]ethanone: Shares a similar hydroxypropan-2-yl group but differs in the presence of an ethanone moiety.

    N-[4-(1-Hydroxypropan-2-yl)phenyl]-N’-methylurea: Similar structure but with a methylurea group instead of a dimethylurea group.

Uniqueness

N’-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

189500-72-9

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

3-[4-(1-hydroxypropan-2-yl)phenyl]-1,1-dimethylurea

InChI

InChI=1S/C12H18N2O2/c1-9(8-15)10-4-6-11(7-5-10)13-12(16)14(2)3/h4-7,9,15H,8H2,1-3H3,(H,13,16)

InChI Key

MPUWAWYJXIJYDM-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=CC=C(C=C1)NC(=O)N(C)C

Origin of Product

United States

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